(S)-8-Bromochroman-4-amine hydrochloride
Description
Significance of the Chroman Scaffold in Chemical Biology and Drug Discovery
The chroman scaffold, a heterocyclic system consisting of a benzene (B151609) ring fused to a pyran nucleus, is recognized as a "privileged structure" in drug discovery. acs.orgresearchgate.netacs.orgnih.govresearchgate.net This designation stems from the recurring presence of the chroman core in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netacs.orgmdpi.com The structural rigidity and three-dimensional character of the chroman framework make it an ideal template for the design of molecules that can interact with high specificity to biological targets. acs.orgresearchgate.netnih.gov
The versatility of the chroman scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and pharmacological profile. acs.orggu.se This adaptability has led to the development of chroman-based compounds with applications in diverse therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions. acs.orgnih.govnih.govresearchgate.net Chroman-4-one, a closely related derivative, also serves as a critical building block in medicinal chemistry for the synthesis of novel lead compounds. nih.govresearchgate.netnih.gov The structural diversity within the chroman family, which includes flavanones and isoflavanones, has further cemented its importance in the field. nih.govresearchgate.net
Overview of Brominated Chroman-4-amine (B2768764) Derivatives in Synthetic and Medicinal Chemistry
The introduction of a bromine atom onto the chroman scaffold can significantly influence a molecule's biological activity and pharmacokinetic properties. Bromination of the chroman-4-one precursor is a key step in the synthesis of various derivatives. acs.orgresearchgate.net For example, the synthesis of 2-alkyl chromone (B188151) derivatives can be achieved through the bromination of the 3-position of chroman-4-one. gu.se
Chroman-4-amines, in particular, have been identified as powerful medicinally active structures, with research indicating their potential in addressing neurodegenerative diseases. researchgate.net The synthesis of chiral chroman amine analogues and their subsequent evaluation for biological properties is an active area of research. researchgate.net The strategic placement of a bromine atom, as seen in 8-bromochroman derivatives, can be a critical design element in the development of new therapeutic agents.
Fundamental Importance of Stereochemistry and Enantioselectivity in Contemporary Research
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern drug design and development. patsnap.comijpsjournal.comgoogle.comslideshare.net Many drugs are chiral, existing as enantiomers—mirror-image isomers that are not superimposable. patsnap.comwikipedia.org These enantiomers can exhibit profoundly different pharmacological and toxicological profiles, as they interact differently with the chiral environment of the body, such as enzymes and receptors. patsnap.comijpsjournal.comnih.gov
Consequently, the ability to selectively synthesize a single, desired enantiomer, a process known as enantioselective or asymmetric synthesis, is of paramount importance. wikipedia.orgnumberanalytics.comacs.orgontosight.ai This approach allows for the development of drugs with improved therapeutic indices, minimizing the potential for off-target effects or toxicity associated with the undesired enantiomer. patsnap.comijpsjournal.com The growing demand for enantiopure compounds in the pharmaceutical and other industries continues to drive innovation in the field of enantioselective catalysis. numberanalytics.comontosight.ai The focus on a specific stereoisomer, such as the (S)-enantiomer of 8-Bromochroman-4-amine (B1340898), underscores the critical role of stereochemistry in contemporary chemical and medicinal research. patsnap.comgoogle.com
Interactive Data Table: Properties of (S)-8-Bromochroman-4-amine hydrochloride
| Property | Value |
| CAS Number | 1810074-67-9 |
| Molecular Formula | C₉H₁₀BrNO·HCl |
| Molecular Weight | 264.55 g/mol |
Interactive Data Table: Related Chiral Chroman Derivatives
| Compound Name | CAS Number | Stereochemistry |
| (S)-Chroman-4-amine hydrochloride | 1035093-81-2 | S |
| (R)-8-Bromochroman-4-amine hydrochloride | 1810074-69-1 | R |
| (S)-8-Chlorochroman-4-amine | 1228542-35-5 | S |
| (S)-7-Bromochroman-4-amine hydrochloride | 2565794-06-9 | S |
Properties
IUPAC Name |
(4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQWQSPIBHZSG-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations of S 8 Bromochroman 4 Amine Hydrochloride
Enantioselective Control Mechanisms in Chroman-4-amine (B2768764) Synthesis
The synthesis of enantiomerically pure (S)-8-Bromochroman-4-amine hydrochloride relies on sophisticated strategies that control the three-dimensional arrangement of atoms at the C4 stereocenter. These methods can be broadly categorized into asymmetric synthesis, where the desired stereoisomer is formed directly, and chiral resolution, where a pre-existing racemic mixture is separated into its constituent enantiomers.
Asymmetric synthesis offers a more efficient route by directly producing the target enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org One prominent method is the asymmetric reduction of the precursor, 8-bromochroman-4-one. The Corey-Bakshi-Shibata (CBS) reduction, for instance, employs a chiral oxazaborolidine catalyst derived from a chiral amino alcohol like (S)-prolinol. This catalyst coordinates with an achiral reducing agent (e.g., borane) and the ketone substrate, creating diastereomeric transition states that favor the formation of one alcohol enantiomer over the other. The resulting (S)-8-bromochroman-4-ol can then be converted to the target amine. Another powerful approach is asymmetric reductive amination, which directly converts the ketone to the amine in a single step using a chiral catalyst and an amine source.
Organocatalysis has also emerged as a robust tool for constructing chiral chroman frameworks. nih.govrsc.org Domino reactions, such as the oxa-Michael-nitro-Michael cascade, can be catalyzed by chiral bifunctional squaramide or thiourea (B124793) catalysts derived from quinine. nih.govrsc.org These catalysts utilize hydrogen bonding and Brønsted base activation to guide the substrates through a stereocontrolled reaction pathway, creating multiple stereocenters with high diastereoselectivity and enantioselectivity. rsc.org While these methods create highly functionalized chromans, subsequent chemical transformations would be required to yield the specific 8-bromo-4-amino substitution pattern.
Chiral resolution is a classical and widely practiced alternative. wikipedia.org This technique involves reacting racemic 8-bromochroman-4-amine (B1340898) with an enantiomerically pure chiral acid, known as a resolving agent (e.g., tartaric acid or camphorsulfonic acid). wikipedia.org This reaction forms a pair of diastereomeric salts. wikipedia.org Since diastereomers possess different physical properties, they often exhibit different solubilities in a specific solvent. Through careful selection of the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated, while the other remains in solution. The isolated salt is then treated with a base to neutralize the resolving agent, yielding the enantiomerically enriched (S)-8-Bromochroman-4-amine.
| Method | Catalyst/Reagent | Substrate | Stereoselectivity Achieved | Reference |
| Asymmetric Domino Reaction | Quinine-derived squaramide | 2-Hydroxynitrostyrenes and trans-β-nitroolefins | Up to >20:1 dr, up to 99% ee | nih.govrsc.org |
| Asymmetric [4+2] Cyclization | Chiral-at-metal rhodium complex | α,β-Unsaturated 2-acyl imidazoles | Up to >20:1 dr | researchgate.net |
| Chiral Resolution | Enantiopure chiral acid (e.g., tartaric acid) | Racemic amine | Forms separable diastereomeric salts | wikipedia.org |
| Asymmetric Reduction | CBS Catalyst (chiral oxazaborolidine) | Prochiral ketone | Highly enantioselective | researchgate.net |
Analytical Techniques for Stereoisomeric Purity Determination
Determining the stereoisomeric purity, specifically the enantiomeric excess (ee), of this compound is critical to ensure the final product meets required specifications. The two most powerful and commonly employed techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral HPLC is a direct method for separating and quantifying enantiomers. phenomenex.com The separation is achieved by using a column packed with a chiral stationary phase (CSP). phenomenex.com Enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. phenomenex.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and versatile for separating a broad range of chiral compounds, including amines. sigmaaldrich.comnih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal separation. tsijournals.com The addition of acidic or basic modifiers can further improve resolution for ionizable compounds like amines. nih.gov The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of the enantiomeric excess.
NMR spectroscopy is another indispensable tool for stereoisomeric analysis. wikipedia.org While enantiomers are indistinguishable in a standard NMR spectrum due to their identical magnetic properties in an achiral environment, their signals can be resolved by introducing a chiral element into the sample. magritek.com One common approach is the use of chiral derivatizing agents (CDAs), such as Mosher's acid chloride. wikipedia.org The CDA reacts with both enantiomers of the amine to form a new pair of diastereomeric amides. Since diastereomers have different physical and spectral properties, their corresponding nuclei will exhibit distinct chemical shifts in the NMR spectrum. magritek.com By integrating the well-resolved signals of the diastereomeric products, the original enantiomeric ratio can be accurately determined. researchgate.net Alternatively, chiral solvating agents (CSAs) or chiral lanthanide shift reagents can be used. wikipedia.org These agents form transient, non-covalent diastereomeric complexes with the enantiomers, inducing a separation of their NMR signals without chemically modifying the analyte. wikipedia.org
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. phenomenex.com | Direct separation and quantification; high sensitivity and accuracy; well-established for a wide range of compounds. sigmaaldrich.com | Requires method development (column and mobile phase screening); may require specialized columns. sigmaaldrich.com |
| NMR Spectroscopy | Conversion of enantiomers into diastereomeric species (via derivatization or solvation agents) which are distinguishable by NMR. wikipedia.org | Provides structural information; universal detector; can be performed with standard NMR equipment. magritek.com | Indirect method requiring chiral auxiliaries; potential for kinetic resolution during derivatization; lower sensitivity compared to HPLC. wikipedia.org |
Conformational Analysis and its Stereochemical Implications in Chroman-4-amine Structures
The stereochemical properties of (S)-8-Bromochroman-4-amine are intrinsically linked to the three-dimensional conformation of its chroman ring system. The dihydropyran ring of the chroman scaffold is not planar and typically adopts a flexible half-chair or twist conformation. mdpi.com The specific conformation determines the spatial orientation of substituents, which in turn influences the molecule's interactions and properties.
For a 4-substituted chroman like 8-bromochroman-4-amine, the amine group at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position. The energetic preference for one position over the other depends on steric and electronic interactions with the rest of the molecule. Generally, bulky substituents prefer the less hindered equatorial position to minimize steric strain. The helicity of the dihydropyran ring is another crucial stereochemical descriptor, defined by the torsion angle between the atoms C8a-O1-C2-C3. mdpi.com A positive torsion angle denotes P-helicity (plus), while a negative angle indicates M-helicity (minus). mdpi.com The absolute configuration at the C4 stereocenter (R or S) is directly correlated with this ring conformation. mdpi.com
In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a significant role in conformational analysis. mdpi.com These theoretical models can be used to calculate the relative energies of different possible conformations (e.g., axial vs. equatorial conformers), predict the most stable structure, and correlate calculated properties, such as specific optical rotation, with experimental observations to support stereochemical assignments. mdpi.com
| Feature | Description | Method of Determination | Stereochemical Implication |
| Ring Conformation | The dihydropyran ring adopts a non-planar half-chair or twist conformation. mdpi.com | X-ray Crystallography, NMR Spectroscopy (coupling constants), DFT Calculations. | Determines the spatial orientation of all substituents on the heterocyclic ring. |
| Substituent Position | The C4-amino group can be in a pseudo-axial or pseudo-equatorial orientation. | X-ray Crystallography, NMR Spectroscopy (NOE). | Affects steric hindrance, molecular shape, and potential intermolecular interactions. |
| Ring Helicity | Characterized by the C8a-O1-C2-C3 torsion angle, resulting in P- or M-helicity. mdpi.com | X-ray Crystallography, DFT Calculations. | Fundamentally linked to the absolute configuration (R/S) at the chiral centers. mdpi.com |
| Absolute Configuration | The specific (S) configuration at the C4 carbon stereocenter. | X-ray Crystallography (often using the Flack parameter), correlation with known standards. | Defines the molecule as a specific, non-superimposable mirror image. |
Structure Activity Relationship Sar Studies of Bromochroman 4 Amine Derivatives
General Principles of SAR in Chroman-4-one and Chroman-4-amine (B2768764) Scaffold Modifications
The chroman-4-one scaffold and its derivatives, including chroman-4-amines, are foundational structures in the development of a wide range of biologically active compounds. nih.govnih.gov SAR studies have established several key principles governing their activity. The substitution pattern on both the aromatic and pyran rings of the chroman scaffold is a critical determinant of biological effect. gu.se
For instance, in the context of Sirtuin 2 (SIRT2) inhibitors based on the chroman-4-one framework, modifications at the 2-, 6-, and 8-positions have been shown to be crucial for potency. nih.govacs.org Research indicates that an intact carbonyl group at the 4-position is essential for high potency, as its modification or removal leads to a significant loss of inhibitory activity. nih.govacs.org This suggests the carbonyl group may be involved in a critical hydrogen bonding interaction with the target enzyme. nih.gov
Substituents on the aromatic ring are also necessary to achieve significant inhibition. acs.org Studies on 2-pentylchroman-4-one derivatives showed that the unsubstituted version of the molecule lost all inhibitory activity against SIRT2. acs.org Furthermore, the nature of the substituents plays a significant role; electron-poor or electron-withdrawing groups on the aromatic ring generally enhance activity, while electron-rich compounds tend to be less potent inhibitors. nih.govacs.org
The C-2 position of the chroman-4-one ring can tolerate various substitutions, but there appears to be a space limitation. The length and branching of alkyl chains, as well as the introduction of aromatic groups, influence inhibitory effects. For SIRT2 inhibitors, an n-pentyl group at the C-2 position was found to be optimal among a series of alkyl derivatives, while bulkier groups in this position tend to decrease activity. nih.govacs.org
Table 1: Effect of C-2 Alkyl Chain Length on SIRT2 Inhibition Data sourced from studies on 6,8-dihalo-chroman-4-one derivatives.
| Compound Derivative | C-2 Substituent | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) |
|---|---|---|---|
| 1k | n-Propyl | 76% | 10.6 |
| 1a (Lead Compound) | n-Pentyl | 88% | 4.5 |
| 1l | n-Heptyl | 57% | Not specified |
Impact of Halogenation (Specifically Bromine) on Activity Profiles
The introduction of halogen atoms, particularly bromine, into the chroman scaffold is a widely used strategy to modulate biological activity. researchgate.net Halogenation can enhance the potency of bioactive agents through various mechanisms, including increasing lipophilicity, altering electronic properties, and facilitating specific interactions with target proteins. researchgate.netnih.gov
In the development of chroman-4-one-based SIRT2 inhibitors, halogenation at the 6- and 8-positions has been shown to be favorable. nih.govacs.org A lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, demonstrated excellent SIRT2 inhibition. nih.gov SAR studies revealed that larger, electron-withdrawing substituents in these positions are beneficial for activity. acs.org
The impact of bromine was specifically investigated by comparing a 6-chloro substituted derivative with a 6-bromo substituted one. The change from a chloro group to the larger but less electronegative bromo group was well-tolerated, resulting in an identical IC₅₀ value. nih.gov This suggests that for this particular target, the size of the substituent is a key factor, although electron-withdrawing properties can further enhance inhibitory activity. nih.govacs.org The strong electron-withdrawing effect of halogens can help in forming halogen and hydrogen bonds, increasing the interactions between the molecule and its protein target, thereby enhancing biological activity. nih.gov
Table 2: Influence of Halogenation at C-6 and C-8 on SIRT2 Inhibition Data based on 2-pentylchroman-4-one derivatives.
| Compound | C-6 Substituent | C-8 Substituent | IC₅₀ (µM) |
|---|---|---|---|
| 1a | Cl | Br | 4.5 |
| 1c | Br | Br | 1.5 |
| 1e | F | F | >200 |
| 1b | H | H | >200 |
Influence of Substituent Position and Stereochemistry on Biological Activity
The specific placement of substituents on the chroman ring system is critical, as even minor positional changes can dramatically alter biological activity. acs.org For SIRT2 inhibitors, it was found that a substituent in the 6-position is more important for activity than one in the 8-position. nih.govacs.org A derivative lacking a substituent at the 6-position was significantly less potent than the lead compound which was substituted at both the 6- and 8-positions. acs.org Conversely, substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. acs.org
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as proteins and other biological targets are themselves chiral. nih.govlibretexts.org The three-dimensional arrangement of atoms can dictate how a molecule fits into an enzyme's active site or a receptor's binding pocket. libretexts.org For chiral chroman-4-one derivatives, the different enantiomers can exhibit varying levels of potency. In the case of the SIRT2 inhibitor 8-bromo-6-chloro-2-pentylchroman-4-one, analysis of the individual enantiomers showed only small differences in inhibitory activities, with the (S)-enantiomer being slightly more potent than the (R)-enantiomer. acs.org This suggests that while a specific stereochemical configuration may be preferred, the difference in interaction with the target is not dramatic in this case. However, for many other biological systems, stereochemistry is a critical driver for potency, pharmacokinetics, and even transport across cell membranes. nih.govmdpi.com
Correlation between Structural Features and Target Interaction Specificity
The specific structural features of chroman-4-amine derivatives are directly correlated with their ability to interact with biological targets with high specificity. The combination of substituents and their stereochemical orientation creates a unique pharmacophore that can be optimized for a particular target.
For the chroman-4-one SIRT2 inhibitors, the SAR data suggests a very close relationship between the molecular structure and inhibitory activity, as minor alterations significantly affect potency. nih.govacs.org The requirement for large, electron-withdrawing groups at the 6- and 8-positions, an optimal alkyl chain length at the 2-position, and an unmodified carbonyl group at the 4-position collectively define the pharmacophore for potent and selective SIRT2 inhibition. nih.gov These compounds were found to be highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org
Docking studies have suggested that these inhibitors occupy the nicotinamide (B372718) binding site of the SIRT2 enzyme, which prevents the binding of the natural substrate NAD+ in a catalytically active conformation. acs.org The specific interactions, such as potential hydrogen bonding from the carbonyl group and hydrophobic interactions from the alkyl chain and substituted aromatic ring, contribute to the binding affinity and selectivity. The introduction of a bromine atom can contribute to these interactions through halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity. nih.gov The stereochemistry of the molecule, such as the (S)-configuration, can further refine the orientation of the molecule within the binding pocket, optimizing these crucial interactions with amino acid residues and leading to enhanced biological activity. nih.govacs.org
Mechanistic and Target Oriented Studies of S 8 Bromochroman 4 Amine Hydrochloride and Analogues
Interaction with Specific Biochemical Targets and Pathways
Sirtuin 2 (SIRT2) Inhibition Mechanisms and Selectivity
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a promising therapeutic target for age-related and neurodegenerative diseases. Research into SIRT2 inhibitors has led to the exploration of various chemical scaffolds, including chroman-4-ones.
A study on substituted chroman-4-one and chromone (B188151) derivatives identified them as novel and selective inhibitors of SIRT2. nih.govnih.govnih.gov The investigation into their structure-activity relationship (SAR) revealed that substitutions at the 2-, 6-, and 8-positions of the chroman ring are crucial for their inhibitory potency. nih.govnih.govnih.gov Notably, the presence of larger, electron-withdrawing groups at the 6- and 8-positions was found to be favorable for SIRT2 inhibition. This finding is particularly relevant for (S)-8-Bromochroman-4-amine hydrochloride, as it possesses a bromine atom, an electron-withdrawing group, at the 8-position.
The most potent inhibitor identified in this series was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 value of 1.5 μM for SIRT2. nih.govnih.govnih.gov Importantly, these chroman-4-one derivatives demonstrated high selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3, with most of the potent inhibitors showing less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM. nih.govnih.gov The intact carbonyl group at the 4-position was also determined to be essential for high potency. nih.govnih.gov While this compound has an amine group instead of a carbonyl at this position, the findings for the 8-bromo-chroman-4-one scaffold provide a strong rationale for its potential as a SIRT2 inhibitor.
Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Analogues
| Compound | Substituents | SIRT2 IC50 (μM) | SIRT1 Inhibition at 200 μM (%) | SIRT3 Inhibition at 200 μM (%) |
|---|
Serotonin (B10506) Receptor (e.g., 5-HT2) Ligand Binding and Modulation
Information specifically detailing the interaction of this compound or its close analogues with serotonin 5-HT2 receptors is not available in the reviewed scientific literature. While some chroman derivatives have been investigated for their activity at other serotonin receptor subtypes, such as 5-HT1A, a direct link to 5-HT2 receptors for the 8-bromochroman-4-amine (B1340898) scaffold has not been established.
Human Bradykinin (B550075) B1 Receptor Antagonism
The bradykinin B1 receptor, which is induced during tissue injury and inflammation, is a key target for the development of treatments for chronic pain. Research has identified aryl sulfonamides containing a chiral chroman diamine moiety as potent antagonists of the human B1 receptor. researchgate.net This is highly relevant to the structure of this compound, which features a chiral chroman amine core.
Structure-activity relationship studies on these novel diaminochroman carboxamides have provided insights into the structural requirements for potent B1 receptor antagonism. It was found that bulky secondary and tertiary amines were preferred at the benzylic amine position for optimal potency. researchgate.net Modification of the β-amino acid core of these molecules led to the discovery of highly potent compounds with improved in vitro pharmacokinetic properties. researchgate.net
One of the most potent analogues identified, compound 38 in the cited study, demonstrated significant activity not only at the human B1 receptor but also in a rabbit B1 receptor cellular assay. researchgate.net This highlights the potential of the chiral chroman amine scaffold, present in this compound, to serve as a foundational structure for the development of effective bradykinin B1 receptor antagonists.
Mechanisms of Antimicrobial Activity (e.g., Antibacterial, Antifungal)
The chroman and chromone scaffolds are present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.gov Various derivatives of chroman-4-one have been shown to possess both antibacterial and antifungal properties. nih.gov
A study on a novel series of spiropyrrolidines tethered with chroman-4-one moieties revealed that these compounds displayed variable antibacterial activities against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 250 µg/mL. nih.gov Interestingly, the introduction of an electron-withdrawing bromine substituent at the para position of the aromatic cycle of the chromanone was found to increase the antibacterial activity against B. subtilis, S. epidermis, E. coli, K. pneumoniae, and P. aeruginosa. nih.gov This suggests that the 8-bromo substitution in this compound could contribute positively to its antimicrobial potential.
Furthermore, some of these chroman-4-one derivatives were found to be more active than the standard antibiotics amoxicillin (B794) and ampicillin (B1664943) against the tested Gram-negative bacteria. nih.gov In terms of antifungal activity, certain compounds from this series were identified as potent agents against C. krusei and C. glabrata, with MIC values as low as 32 µg/mL, which is significantly more potent than the reference antifungal, Amphotericin B (MIC = 500 µg/mL). nih.gov
The antimicrobial mechanisms of such compounds are likely multifaceted and can involve the disruption of cellular processes essential for microbial survival. The presence of a halogen, such as bromine, can enhance the lipophilicity and electronic properties of the molecule, potentially facilitating its entry into microbial cells and interaction with intracellular targets.
Table 2: Antimicrobial Activity of a Chroman-4-one Derivative with Bromine Substitution
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| B. subtilis | Increased activity |
| S. epidermis | Increased activity |
| E. coli | Increased activity |
| K. pneumoniae | Increased activity |
Modulation of α-Glucosidase Activity
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have demonstrated the α-glucosidase inhibitory potential of compounds containing the chromone and chromenone scaffold. nih.gov
A computational study analyzing the molecular features of chromenone derivatives as α-glucosidase inhibitors revealed that polarizability and the presence of hydrogen bond acceptor/donor groups are important for their inhibitory activity. nih.gov This suggests that the amine and ether oxygen in the chroman ring of this compound could participate in key interactions with the enzyme's active site.
Experimental studies on chromone derivatives isolated from the marine fungus Penicillium thomii Maire showed that several of these compounds exhibited significant inhibitory effects on α-glucosidase, with some being much more effective than the positive control, acarbose (B1664774). For instance, two compounds from this study displayed IC50 values of 268 and 688 μM, respectively, which were considerably more potent than acarbose (IC50 = 1.33 mM). These findings indicate that the chroman scaffold is a promising framework for the design of novel α-glucosidase inhibitors.
Effects on Efflux Pump Inhibition
Bacterial efflux pumps are a significant mechanism of antibiotic resistance, as they actively extrude antimicrobial agents from the bacterial cell. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. The chroman scaffold has been investigated for its potential to inhibit these efflux pumps.
A study on 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues demonstrated their activity as efflux pump inhibitors against Mycobacterium smegmatis. Several of these analogues were found to be good modulators, decreasing the MIC of ethidium (B1194527) bromide by at least four-fold at sub-inhibitory concentrations. The most potent compounds in the series were effective inhibitors of ethidium bromide efflux. This indicates that the chroman-4-one core structure can serve as a basis for the development of efflux pump inhibitors. While the substitution pattern of this compound is different, the inherent ability of the chroman ring system to interact with these bacterial targets is a significant finding. Efflux pump inhibitors can act through various mechanisms, including competitive inhibition, where they compete with the antibiotic for the same binding site on the pump, or by disrupting the energy source required for the pump's function.
Information regarding this compound is currently limited in publicly available scientific literature.
Therefore, it is not possible to provide a detailed article that strictly adheres to the requested outline focusing solely on this compound.
However, research on the broader class of chroman-4-amine (B2768764) and chroman-4-one analogues is more extensive. These related compounds have been investigated for their interactions with various biological targets and their potential as therapeutic agents or research tools.
General findings for related chroman derivatives indicate that they can participate in various molecular recognition events, including:
Hydrogen Bonding: The amine and oxygen functionalities within the chroman scaffold are capable of forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors.
Hydrophobic Interactions: The aromatic ring and the aliphatic portion of the chroman structure can engage in hydrophobic interactions with nonpolar pockets of target proteins.
Halogen Bonding: The presence of a bromine atom, as in the case of 8-bromochroman analogues, introduces the potential for halogen bonding, which can contribute to the affinity and selectivity of the ligand-target interaction.
Analogues of this compound have been explored as chemical probes in various studies. For instance, chroman-based compounds have been utilized to investigate the function of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the study of neurodegenerative diseases. nih.gov Additionally, other chroman derivatives have been studied as inhibitors of pteridine (B1203161) reductase 1, a potential drug target in parasitic diseases. nih.gov
While these studies provide valuable insights into the potential biological activities and applications of the chroman scaffold, it is important to reiterate that this information is not specific to this compound. The precise molecular interactions and utility as a chemical probe would be unique to the specific stereochemistry and substitution pattern of this particular compound. Further dedicated research is required to elucidate the specific mechanistic and target-oriented details for this compound.
Computational Chemistry and Molecular Modeling of Chroman 4 Amines
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode of chroman-4-amine (B2768764) derivatives and identifying key intermolecular interactions that govern their affinity and selectivity for biological targets.
Studies on various chroman-4-one and chroman-4-amine derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in various diseases. For instance, molecular docking studies of chroman-4-one derivatives have been performed against targets like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. sciencescholar.usresearchgate.net In a study involving 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one and its O-substituted analogues, molecular docking was used to predict their binding interactions with the COX-2 enzyme. sciencescholar.usresearchgate.net The results indicated that specific derivatives exhibited favorable binding scores, suggesting their potential as anti-inflammatory agents. sciencescholar.us
For chroman-4-amine derivatives, docking studies have provided insights into their inhibitory mechanisms. For example, a series of gem-dimethyl-chroman-4-amine compounds were evaluated as inhibitors of equine serum butyrylcholinesterase (eqBuChE). core.ac.uk Molecular docking simulations helped to elucidate the binding mode of these inhibitors within the active site of the enzyme, revealing key interactions that contribute to their inhibitory activity. core.ac.uk The 8-methoxy substituted chroman-4-amine derivative, in particular, showed significant inhibitory activity, which was rationalized through its predicted binding pose. core.ac.uk
While specific docking studies on (S)-8-Bromochroman-4-amine hydrochloride are not extensively reported in the available literature, the existing data on analogous structures provide a strong foundation for predicting its binding behavior. The chroman scaffold serves as a key structural motif, and the amine group at the 4-position, along with the bromo substituent at the 8-position, would be expected to play crucial roles in defining its interactions with a target protein. The bromine atom, being an electron-withdrawing and lipophilic group, could participate in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity and selectivity.
| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivative (SII) | COX-2 | -77.59 | sciencescholar.us |
| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivative (SVI) | COX-2 | -75.75 | sciencescholar.us |
| Chroman-4-one fused 1,3,4-thiadiazole derivative (3a) | Gamma secretase | - | researchgate.net |
| Chroman-4-one fused 1,3,4-thiadiazole derivative (3c) | Gamma secretase | - | researchgate.net |
In Silico Conformational Analysis of Chiral Chroman-4-amines
The biological activity of chiral molecules is often intrinsically linked to their three-dimensional conformation. In silico conformational analysis is a critical step in understanding the spatial arrangement of atoms in chiral chroman-4-amines and how this influences their interaction with chiral biological macromolecules like proteins.
For chiral amines, conformational analysis helps to identify the most stable, low-energy conformers that are likely to be biologically active. Various computational methods, including molecular mechanics and quantum mechanics calculations, are employed to explore the conformational landscape of these molecules. The chirality at the C4 position of the chroman ring in this compound dictates a specific stereochemistry that will influence its binding mode and interaction with target proteins.
Studies on other chiral heterocyclic compounds have shown that different conformers can exhibit distinct biological activities. For instance, the conformational preferences of chiral hindered amides have been investigated to establish a correlation between their chemical shifts and the configuration of the chiral derivatizing agent. While specific conformational analysis data for this compound is limited, the principles of stereochemistry suggest that the (S)-enantiomer will adopt a preferred conformation that presents its functional groups in a specific spatial orientation for optimal interaction with its biological target. This stereoselectivity is a cornerstone of modern drug design, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Prediction of Binding Affinities and Selectivity Profiles
Computational methods for predicting the binding affinity of a ligand to a target are crucial for prioritizing compounds in the drug discovery pipeline. These methods range from relatively fast but less accurate scoring functions used in molecular docking to more computationally intensive but more accurate techniques like free energy perturbation (FEP) and thermodynamic integration (TI).
For chroman-4-one and chroman-4-amine derivatives, binding affinities are often initially estimated using the docking scores from molecular docking simulations. These scores provide a qualitative ranking of the binding strength of different compounds. For example, in the study of chroman-4-one derivatives as antifungal agents, the predicted free energies of binding were used to suggest potential inhibitory mechanisms. mdpi.com
More advanced machine learning models are also being developed to predict binding affinities with greater accuracy. These models are trained on large datasets of known protein-ligand complexes and their corresponding binding affinities. While a specific model for chroman-4-amines may not exist, general models can be applied, or custom models can be trained if sufficient experimental data becomes available. The prediction of selectivity is also a key aspect, as a successful drug candidate should ideally bind strongly to its intended target with minimal off-target interactions. Computational methods can aid in predicting selectivity by docking the ligand against a panel of related and unrelated proteins.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 8-OMe-gem-dimethylchroman-4-amine | eqBuChE | 7.6 | core.ac.uk |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | nih.gov |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | 1.37 | mdpi.com |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase | 0.95 | mdpi.com |
Rational Design of Novel Chroman-4-amine Derivatives based on Computational Insights
The ultimate goal of computational chemistry in drug discovery is to guide the rational design of new molecules with improved properties. The insights gained from molecular docking, conformational analysis, and binding affinity predictions can be used to propose modifications to the lead compound, this compound, to enhance its potency, selectivity, and pharmacokinetic profile.
Based on the predicted binding mode from molecular docking studies, medicinal chemists can design new derivatives with substituents that are expected to form additional favorable interactions with the target protein. For example, if a hydrophobic pocket is identified in the binding site, adding a lipophilic group to the chroman scaffold could increase binding affinity. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged by the ligand, a new functional group can be introduced on the chroman-4-amine to form this interaction.
The development of novel chroman-4-one and chromone (B188151) derivatives as selective inhibitors of the Sirt2 enzyme illustrates the power of this approach. nih.govgu.se In these studies, various substituents were introduced at different positions of the chroman scaffold, and the biological activity of the resulting compounds was evaluated. nih.govgu.se This structure-activity relationship (SAR) data, combined with computational modeling, can guide the design of the next generation of inhibitors. For instance, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for SIRT2 inhibition. nih.gov This finding directly informs the rational design of new analogs based on the 8-bromo-substituted chroman-4-amine scaffold.
Advanced Research and Development Applications of S 8 Bromochroman 4 Amine Hydrochloride
Utilization as Chiral Building Blocks in Organic Synthesis
The chroman-4-amine (B2768764) scaffold, particularly in its enantiomerically pure form, is a privileged structure in medicinal chemistry. (S)-8-Bromochroman-4-amine hydrochloride serves as a crucial chiral building block, providing a rigid framework for the stereoselective synthesis of more complex and biologically active molecules. The presence of the bromine atom at the 8-position offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.
The primary amine at the 4-position, with its defined stereochemistry, is a key functional group for further synthetic elaborations. It can be acylated, alkylated, or used in the formation of various heterocyclic systems. This versatility enables chemists to construct libraries of compounds with specific three-dimensional arrangements, which is critical for optimizing interactions with biological targets.
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| 8-Bromo Substituent | Suzuki Coupling | Aryl or heteroaryl substituted chroman derivatives |
| 8-Bromo Substituent | Sonogashira Coupling | Alkynyl-substituted chroman derivatives |
| 8-Bromo Substituent | Buchwald-Hartwig Amination | Amino-substituted chroman derivatives |
| 4-Amino Group | Acylation | Amide derivatives |
| 4-Amino Group | Reductive Amination | Secondary and tertiary amine derivatives |
Application as Scaffolds for Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the structure and function of peptides, while offering improved pharmacological properties such as enhanced stability and oral bioavailability. The rigid bicyclic structure of the chroman-4-amine core makes it an excellent scaffold for the design of peptidomimetics, particularly for mimicking secondary structures like β-turns. wjarr.com
By attaching amino acid side chains to the chroman framework, researchers can create molecules that present these side chains in a spatially defined manner, similar to their orientation in a natural peptide. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of binding affinity to biological targets. The conformational constraint imposed by the chroman scaffold reduces the entropic penalty upon binding, which can lead to higher potency. mdpi.com
Molecular modeling studies can be employed to design chroman-based scaffolds that accurately mimic the dihedral angles and side-chain orientations of specific peptide sequences. researchgate.net This rational design approach, combined with synthetic chemistry, enables the development of novel therapeutic agents that can modulate protein-protein interactions or target receptors with high selectivity.
| Feature | Peptide | Chroman-based Peptidomimetic |
|---|---|---|
| Backbone Flexibility | High | Low (constrained) |
| Proteolytic Stability | Low | High |
| Bioavailability | Generally low | Potentially improved |
| Structural Mimicry | - | Can mimic secondary structures (e.g., β-turns) wjarr.com |
Exploration in Emerging Areas of Biological Research (e.g., Alzheimer's Disease Diagnosis)
The development of diagnostic tools for neurodegenerative diseases, such as Alzheimer's, is a critical area of research. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of pathological markers in the brain. nih.gov The design of novel PET radiotracers that can specifically bind to targets associated with Alzheimer's disease, such as amyloid-beta plaques and tau tangles, is of great interest. nih.gov
The chromone (B188151) scaffold, a close structural relative of the chroman system, has been identified as a privileged structure in the design of molecules targeting neurodegenerative diseases. nih.gov Derivatives of this compound could potentially be developed into PET tracers. The bromine atom can be replaced with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), through nucleophilic substitution. The resulting radiolabeled compound could then be evaluated for its ability to cross the blood-brain barrier and bind to specific targets in the brain.
The development of such a tracer would involve a multi-step process, including the synthesis of a suitable precursor for radiolabeling, the optimization of the radiolabeling procedure, and in vitro and in vivo evaluation of the tracer's properties. nih.govnih.gov While direct studies on ¹⁸F-labeled (S)-8-Bromochroman-4-amine for Alzheimer's diagnosis are not yet prominent in published literature, the structural motifs present in this compound are of significant interest in the broader field of developing central nervous system (CNS) PET imaging agents.
| Step | Description |
|---|---|
| Precursor Synthesis | Synthesis of a derivative of (S)-8-Bromochroman-4-amine suitable for radiolabeling (e.g., with a leaving group for nucleophilic substitution). |
| Radiolabeling | Introduction of a positron-emitting radionuclide (e.g., ¹⁸F) into the precursor molecule. |
| In Vitro Evaluation | Assessment of the radiotracer's binding affinity and selectivity for the target of interest (e.g., amyloid plaques). |
| In Vivo Evaluation | Studies in animal models to assess the radiotracer's ability to cross the blood-brain barrier, its pharmacokinetic profile, and its ability to visualize the target in the brain using PET imaging. |
Future Perspectives and Research Trajectories for S 8 Bromochroman 4 Amine Hydrochloride
Development of Next-Generation Asymmetric Synthetic Methodologies
The precise three-dimensional arrangement of atoms in (S)-8-Bromochroman-4-amine hydrochloride is crucial for its potential biological activity. Therefore, the development of efficient and highly selective asymmetric synthetic methods is a paramount area of future research. Current approaches to chiral chromans often rely on organocatalysis, which offers a powerful tool for constructing stereogenic centers with high enantioselectivity. nih.govmdpi.comnih.gov
Future research in this area is likely to focus on several key aspects:
Novel Organocatalytic Systems: The exploration of new bifunctional organocatalysts, such as squaramides and chiral phosphoric acids, could lead to even more efficient and selective syntheses of the (S)-enantiomer. nih.govmdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously, providing excellent stereocontrol in cascade reactions that rapidly build molecular complexity. rsc.orgacs.org
Flow Chemistry and Automation: Integrating asymmetric synthesis into continuous flow reactors can offer significant advantages in terms of scalability, safety, and reproducibility. Future methodologies may focus on developing robust, solid-supported catalysts suitable for flow chemistry, enabling the on-demand synthesis of this compound and its derivatives.
Biocatalysis: The use of enzymes, such as imine reductases, presents a green and highly selective alternative to traditional chemical catalysis. The directed evolution of these enzymes could be employed to generate variants with high specificity for the synthesis of the desired (S)-enantiomer.
| Synthetic Approach | Key Features | Potential Advantages |
| Organocatalysis | Use of small organic molecules as catalysts (e.g., squaramides, chiral phosphoric acids). nih.govmdpi.com | High enantioselectivity, mild reaction conditions, operational simplicity. |
| Flow Chemistry | Continuous synthesis in a reactor system. | Improved scalability, safety, and reproducibility. |
| Biocatalysis | Use of enzymes (e.g., imine reductases) as catalysts. | High stereoselectivity, environmentally friendly ("green chemistry"). |
Identification of Novel Biological Targets and Therapeutic Avenues
The chroman-4-amine (B2768764) scaffold is present in a variety of compounds with diverse biological activities, including anticancer, neuroprotective, and antiparasitic properties. core.ac.ukontosight.ainih.govnih.gov A significant future research direction for this compound will be the systematic exploration of its biological targets and potential therapeutic applications.
Key research avenues include:
Anticancer Drug Discovery: Chroman-4-one derivatives have shown promise as anticancer agents. nih.govnih.gov Future studies could investigate the efficacy of this compound against a panel of cancer cell lines, with a focus on identifying its molecular targets, which could include enzymes like sirtuins or protein kinases. gu.seacs.org
Neurodegenerative Diseases: Given that some chromane (B1220400) derivatives exhibit neuroprotective effects and can inhibit enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), this compound could be a candidate for research into treatments for Alzheimer's and Parkinson's diseases. core.ac.uk
Antiparasitic Agents: The chroman-4-one scaffold has been identified as a promising starting point for the development of inhibitors of parasitic enzymes such as pteridine (B1203161) reductase 1 (PTR1), which is crucial for the survival of trypanosomatid parasites. nih.gov
Novel Psychoactive Substances (NPS): The structural similarity of some chromane derivatives to known psychoactive substances warrants investigation into their potential effects on the central nervous system. nih.govsigmaaldrich.comadf.org.aufrontiersin.orgencyclopedia.pub This research is crucial for understanding both potential therapeutic applications and any possible misuse.
Integration of Advanced Spectroscopic and Structural Biology Techniques
A deep understanding of the three-dimensional structure of this compound and its interactions with biological macromolecules is essential for rational drug design. The integration of advanced analytical techniques will be pivotal in this endeavor.
Future research will likely leverage:
Advanced NMR Spectroscopy: Techniques such as multidimensional NMR (COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of this compound and its derivatives. numberanalytics.com Furthermore, specialized NMR methods for chiral analysis, including the use of chiral derivatizing agents, can be employed to accurately determine enantiomeric purity. nih.govnih.govresearchgate.net
X-ray Crystallography: Obtaining a crystal structure of this compound in complex with its biological target would provide invaluable insights into its binding mode and the key molecular interactions. This information is critical for structure-based drug design and the optimization of lead compounds. nih.gov
Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (such as NMR chemical shifts and vibrational frequencies) and to study the electronic structure and reactivity of the molecule. d-nb.infodntb.gov.uaresearchgate.netrsc.orgnih.govrsc.org Molecular docking simulations can help to identify potential biological targets and predict binding affinities. tandfonline.com
| Technique | Application | Insights Gained |
| Advanced NMR | Structural elucidation, chiral analysis. numberanalytics.comnih.gov | 3D structure, connectivity, enantiomeric purity. |
| X-ray Crystallography | Determining the structure of the compound bound to its target. nih.gov | Precise binding mode, key molecular interactions. |
| Computational Modeling | Predicting properties, simulating interactions. d-nb.infotandfonline.com | Electronic structure, reactivity, potential biological targets. |
Multidisciplinary Research Approaches for Comprehensive Understanding of Activity
To fully unlock the potential of this compound, a multidisciplinary research approach is essential. This involves the collaboration of scientists from various fields to gain a comprehensive understanding of the compound's chemical, biological, and pharmacological properties.
Future research should integrate:
Medicinal Chemistry: To synthesize novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
Pharmacology and Toxicology: To conduct in-depth in vitro and in vivo studies to evaluate the efficacy, safety profile, and mechanism of action of the compound and its analogs.
Computational Chemistry: To guide the design of new molecules, predict their properties, and elucidate their interactions with biological targets. tandfonline.com
Structural Biology: To provide atomic-level insights into the binding of these compounds to their targets, thereby facilitating rational drug design. nih.gov
By embracing these future perspectives and research trajectories, the scientific community can systematically explore the potential of this compound and the broader class of chroman-4-amine derivatives, paving the way for the discovery of new therapeutic agents and a deeper understanding of their biological functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-8-Bromochroman-4-amine hydrochloride, and how can reaction conditions be optimized for higher yield and purity?
- Methodology :
- Bromination and Amination : Start with chroman derivatives and introduce bromine via electrophilic substitution. Use catalysts like FeBr₃ for regioselectivity. Amination can be achieved via reductive amination (e.g., NaBH₃CN) or direct substitution under controlled pH .
- Optimization : Adjust reaction temperature (typically 0–60°C), solvent polarity (e.g., DCM or THF), and stoichiometry of reagents. Monitor intermediates via TLC or HPLC. Purify via recrystallization or column chromatography using silica gel and gradients of ethyl acetate/hexane .
Q. What analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?
- Methodology :
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C8, amine at C4) and MS for molecular weight validation (expected m/z: 264.55) .
- Enantiomeric Purity : Employ chiral HPLC (e.g., Chiralpak® columns) with polar mobile phases (hexane/isopropanol) or circular dichroism (CD) spectroscopy. Compare retention times with (R)-enantiomer standards .
Q. What are the optimal storage conditions and solubility profiles of this compound in various solvents?
- Methodology :
- Storage : Store in airtight containers at room temperature (RT) with desiccants to prevent hydrolysis. Avoid prolonged exposure to light or moisture. For long-term stability (<6 months), store at -20°C .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in methanol. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute with PBS to avoid precipitation .
Advanced Research Questions
Q. How can researchers investigate the biological activity and target interactions of this compound in vitro?
- Methodology :
- Target Screening : Use radioligand binding assays (e.g., GPCR panels) or enzyme inhibition assays (e.g., kinase profiling). Compare IC₅₀ values with known inhibitors .
- Cellular Uptake : Label the compound with fluorescent tags (e.g., FITC) and track localization via confocal microscopy. Validate using LC-MS/MS for intracellular quantification .
Q. What methodological approaches are employed to resolve contradictions in reported data on the reactivity or biological effects of this compound?
- Methodology :
- Controlled Replication : Reproduce experiments under identical conditions (e.g., pH, temperature, solvent). Use standardized reagents and validated analytical protocols .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate results with orthogonal techniques (e.g., NMR vs. X-ray crystallography) .
Q. How does the enantiomeric configuration of 8-Bromochroman-4-amine hydrochloride influence its chemical behavior and interaction with biological targets?
- Methodology :
- Stereochemical Analysis : Compare (S)- and (R)-enantiomers using chiral chromatography and docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors .
- Pharmacodynamic Studies : Administer enantiomers in cell-based assays (e.g., cAMP accumulation) to assess potency differences. Correlate structural data (e.g., X-ray co-crystals) with activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
